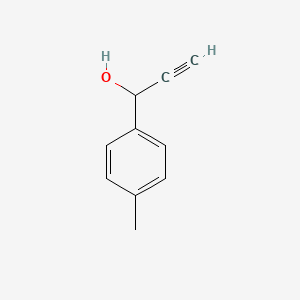

1-(p-Tolyl)prop-2-yn-1-ol

Description

1-(p-Tolyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a para-methyl-substituted phenyl (p-tolyl) group attached to the propargyl carbon. Its molecular formula is C₁₀H₁₀O, with a hydroxyl group (-OH) and a terminal alkyne (C≡CH) on adjacent carbons. This compound is synthesized via nucleophilic addition reactions, such as the Grignard reaction between ethynylmagnesium bromide and p-tolualdehyde, yielding high purity (85% isolated yield) . Its structural features make it a versatile intermediate in organic synthesis, particularly in cycloadditions, Sonogashira couplings, and as a precursor for bioactive molecules.

Properties

IUPAC Name |

1-(4-methylphenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-10(11)9-6-4-8(2)5-7-9/h1,4-7,10-11H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRVVPCYHOFMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456481 | |

| Record name | AGN-PC-05IX1O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-07-6 | |

| Record name | AGN-PC-05IX1O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure and Findings

Reagents and Conditions : Ethynylmagnesium bromide (alkynyl Grignard reagent) is reacted with p-tolyl ketone or aldehyde in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C to room temperature. The reaction is typically stirred for 3-4 hours, followed by quenching with saturated ammonium chloride solution.

Purification : The crude product is extracted with ethyl acetate, washed, dried over magnesium sulfate, and purified by flash chromatography using petroleum ether/ethyl acetate mixtures.

Yields and Purity : This method yields this compound in high yields, often exceeding 85%, with good purity confirmed by NMR and chromatographic analysis.

| Parameter | Details |

|---|---|

| Starting Material | 4-Methylbenzophenone (di-p-tolyl ketone) |

| Nucleophile | Ethynylmagnesium bromide (0.5 M in THF) |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 3-4 hours |

| Work-up | Quench with sat. NH4Cl, extraction with EtOAc |

| Yield | ~85% |

| Purification | Flash chromatography (silica gel) |

This approach is well-documented and reproducible, providing a straightforward route to the target propargylic alcohol.

Copper-Catalyzed Nucleophilic Addition of Terminal Alkynes to p-Tolyl Carbonyls

Another method utilizes copper catalysis to promote the nucleophilic addition of terminal alkynes to p-tolyl aldehydes or ketones.

Procedure and Findings

Catalyst System : Copper(I) thiophene-2-carboxylate (CuTC) or copper(I) iodide (CuI) with palladium catalysts such as Pd(PPh3)2Cl2 are used.

Reaction Conditions : The reaction is performed in dry solvents like THF or dichloromethane, often in the presence of a base such as triethylamine or pyridine, at temperatures ranging from 0 °C to room temperature.

Example : 3-(p-Tolyl)prop-2-yn-1-ol was synthesized by stirring the corresponding alkyne with copper and palladium catalysts in trimethylamine solution for 12 hours, followed by aqueous work-up and purification.

Yields : Yields reported are in the range of 60-98%, depending on the substrate and conditions.

Notes : This method allows for the preparation of propargylic alcohols with good selectivity and functional group tolerance.

Halogenation of this compound to Propargylic Halides as Intermediates

The propargylic alcohol can be converted into propargylic halides, which serve as useful intermediates for further functionalization.

Procedure and Findings

Reagents : Thionyl chloride (SOCl2) in the presence of pyridine is used to convert the alcohol group to the corresponding chloride.

Conditions : The reaction is carried out in anhydrous and degassed dichloromethane at 0 °C initially, then warmed to 35 °C and stirred for about 20 hours.

Work-up : The reaction mixture is quenched with water and extracted with dichloromethane. The organic phase is washed with brine and dried.

Yields : This method provides propargylic chlorides in good yields, which can be isolated and used for subsequent nucleophilic substitution or coupling reactions.

Significance : This transformation is valuable for diversifying the propargylic alcohol scaffold.

Oxidative Sulfenylation and Functionalization of Propargylic Alcohols

Recent advances include the preparation of α-sulfenylated carbonyl compounds from propargylic alcohols via sequential addition of thiophenols and oxidants.

Procedure and Findings

Reagents : Propargylic alcohol, thiophenol derivatives, and oxidants are combined under inert atmosphere (argon) in solvents such as ethyl acetate.

Conditions : The reaction is performed at 50–90 °C for 24 hours in sealed containers.

Molar Ratios : The molar ratio of propargylic alcohol to thiophenol is typically 1:1 to 2:1, and to oxidant is 4:1 to 5:1.

Outcome : The reaction yields α-sulfenylated carbonyl compounds after purification by column chromatography.

Relevance : This method illustrates the versatility of this compound as a synthetic intermediate for more complex molecules.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkynyl Grignard addition | Ethynylmagnesium bromide, p-tolyl ketone, THF | ~85 | Straightforward, high yield |

| Copper-catalyzed nucleophilic addition | CuTC or CuI, Pd catalyst, base, THF or CH2Cl2 | 60-98 | Good selectivity, functional group tolerance |

| Halogenation to propargylic halides | SOCl2, pyridine, CH2Cl2, 0–35 °C | Good | Intermediate for further transformations |

| Oxidative sulfenylation | Thiophenol, oxidant, ethyl acetate, 50–90 °C | Moderate | Functionalization to α-sulfenylated products |

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Produces p-tolylpropiolic acid or p-tolylpropiolaldehyde.

Reduction: Yields 1-(p-Tolyl)propan-2-ol.

Substitution: Results in compounds like 1-(p-Tolyl)prop-2-yn-1-chloride.

Scientific Research Applications

Organic Synthesis

1-(p-Tolyl)prop-2-yn-1-ol serves as a crucial intermediate in the synthesis of complex organic molecules. It has been utilized in various reactions, including:

- Alkyne Additions : The compound participates in highly enantioselective alkyne additions to aldehydes, yielding propargylic alcohols with high optical purity. For instance, a study reported a 93% enantiomeric excess when reacting with specific catalysts .

| Reaction Type | Yield | Enantiomeric Excess |

|---|---|---|

| Alkyne Addition to Aldehydes | 69% | 93% |

Medicinal Chemistry

Research into the biological activities of this compound has revealed potential therapeutic applications:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Pseudomonas aeruginosa. The compound's structure allows it to interfere with bacterial biofilm formation and virulence factor production .

Biochemical Applications

The compound interacts with various biomolecules, influencing cellular processes:

- Enzyme Interactions : It has been shown to affect enzyme activity within metabolic pathways, potentially leading to altered gene expression and metabolic flux .

Case Study 1: Asymmetric Synthesis

A notable study demonstrated the use of this compound in asymmetric synthesis. The researchers successfully synthesized propargylic alcohols using this compound as a precursor, achieving high yields and enantioselectivity through optimized catalytic conditions .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against various bacterial strains. The results highlighted its effectiveness against biofilm-forming bacteria, suggesting potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(p-Tolyl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in π-π interactions and nucleophilic addition reactions. These interactions enable the compound to modulate various biochemical pathways and exert its effects .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)prop-2-yn-1-ol

- Structure : The p-tolyl methyl group is replaced with a methoxy (-OCH₃) group.

- Electronic Effects : The methoxy group is electron-donating via resonance, increasing aryl ring electron density compared to the methyl group. This enhances nucleophilicity in electrophilic aromatic substitution reactions.

- Synthesis : Prepared similarly via Grignard addition to 4-methoxybenzaldehyde, achieving 98% yield .

- Applications : Used in benzylation reactions (e.g., benzyl alcohol coupling to form ethers) .

1-(4-Chlorophenyl)prop-2-yn-1-ol

- Structure : Features an electron-withdrawing chlorine substituent.

- Reactivity : Reduced aryl ring electron density decreases stability in polar reactions but enhances halogen-bonding interactions.

- Biological Relevance : Substitution with halogens (Cl, Br) in aryl-propargyl alcohols reduces TNF-α inhibitory activity compared to the p-tolyl analog, highlighting the importance of the methyl group’s steric and electronic compatibility .

1-(5-(p-Tolyl)furan-2-yl)propan-2-ol

Table 1: Substituent Effects on Key Properties

Alkyne Chain Length and Position

1-(p-Tolyl)hex-1-yn-3-ol

3-(p-Tolyl)prop-2-yn-1-ol

- Structure : Hydroxyl group at position 1, alkyne at position 2.

- Reactivity : Proximity of -OH and alkyne enables intramolecular hydrogen bonding, stabilizing transition states in cyclization reactions.

Table 2: Chain Length and Position Impact

| Compound | Chain Length | Hydroxyl Position | Key ¹H NMR Shifts (δ) | Reference |

|---|---|---|---|---|

| This compound | C₃ | 1 | 4.60 (t, J = 6.6, CHOH) | |

| 1-(p-Tolyl)hex-1-yn-3-ol | C₆ | 3 | 0.98 (t, CH₂CH₃) |

Functional Group Modifications

1-(p-Tolyl)-1-(2-pyridyl)-3-pyrrolidin-1-yl-propan-1-ol

Prop-2-yn-1-ol (Propargyl Alcohol)

- Structure : Parent compound without the p-tolyl group.

- Toxicity : Classified as hazardous (P261, P262) due to acute toxicity, unlike its aryl derivatives .

Biological Activity

1-(p-Tolyl)prop-2-yn-1-ol, also known as p-tolyl propargyl alcohol, is an organic compound with the molecular formula . Its unique structure, characterized by a propargyl alcohol moiety and a p-tolyl group, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods, including:

- Palladium-Catalyzed Coupling : This method involves the reaction of p-tolyl iodide with propargyl alcohol under specific conditions to yield high purity and yield.

- Reaction with Formaldehyde : A common approach is to react p-tolylacetylene with formaldehyde in the presence of a base such as sodium hydroxide.

These synthetic routes are crucial for producing the compound for biological testing and application .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins.

Case Study: Breast Cancer Cell Line

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

The biological activity of this compound can be attributed to its functional groups. The hydroxyl group allows for hydrogen bonding interactions, while the alkyne moiety can engage in π–π stacking interactions with biomolecules. These interactions facilitate modulation of various biochemical pathways, enhancing its therapeutic potential .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antimicrobial Efficacy : The compound has shown promising results against resistant bacterial strains, suggesting its potential as a lead compound for new antibiotic development.

- Anticancer Activity : In vitro studies indicate that it can effectively target cancer cells while sparing normal cells, which is critical for minimizing side effects during treatment.

- Mechanistic Insights : Investigations into its mechanism have revealed that it may affect multiple signaling pathways involved in cell proliferation and survival.

Q & A

Q. How can researchers leverage open-source tools like PubChem for comparative analysis of structural analogs?

- Workflow : Query PubChem for analogs (e.g., 1-(p-Tolyl)ethanol) using IUPAC names/SMILES strings. Extract physicochemical data (logP, pKa) to predict solubility/reactivity. Validate predictions with experimental assays (e.g., shake-flask method for logP determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.